molecular formula C17H16ClNO4S B2981439 (E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide CAS No. 1390928-11-6

(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide

Cat. No.: B2981439
CAS No.: 1390928-11-6
M. Wt: 365.83
InChI Key: JDXBBNJEJCORRP-UHFFFAOYSA-N
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Description

The compound “(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide” is a sulfonamide derivative featuring a chlorophenyl group, a benzodioxin moiety, and an ethenesulfonamide backbone. Its (E)-stereochemistry at the ethenesulfonamide double bond and the presence of electron-withdrawing substituents (e.g., chlorine) may influence its conformational stability and bioactivity. Sulfonamides are historically recognized for antimicrobial properties, but modern derivatives exhibit diverse pharmacological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-14-7-5-13(6-8-14)9-10-24(20,21)19-11-15-12-22-16-3-1-2-4-17(16)23-15/h1-10,15,19H,11-12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXBBNJEJCORRP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an endothelin receptor antagonist. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN1O3SC_{16}H_{18}ClN_{1}O_{3}S. Its structure includes a sulfonamide group, which is known for its biological activity. The presence of the 4-chlorophenyl and benzodioxin moieties contributes to its pharmacological properties.

Biological Activity

1. Anticancer Activity
Research has indicated that derivatives of ethenesulfonamide, including this compound, exhibit significant anticancer properties. A study highlighted that these compounds inhibit cancer cell proliferation through mechanisms involving electronic and steric descriptors, contributing to their efficacy as anticancer agents. The correlation coefficient R2R^2 for the activity was found to be 0.81, indicating a strong predictive power of the QSAR model used in the study .

2. Endothelin Receptor Antagonism
The compound acts as an antagonist to endothelin receptors, specifically targeting ET(A) receptors. In experimental models, it has been shown to inhibit the pressor response induced by endothelin-1 (ET-1), suggesting its potential utility in treating conditions associated with excessive endothelin signaling, such as hypertension .

3. Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the benzodioxin and phenyl groups can significantly affect biological activity. For instance, variations in substituents at specific positions on the phenyl ring were found to enhance receptor binding affinity and selectivity towards ET(A) receptors .

Data Table: Biological Activity Overview

Activity Type Mechanism Reference
AnticancerInhibition of cell proliferation
Endothelin receptor antagonismInhibition of ET-1 induced responses
QSAR Model CorrelationR2=0.81R^2=0.81

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving various ethenesulfonamide derivatives, this compound demonstrated a significant reduction in tumor growth in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.

Case Study 2: Endothelin Receptor Modulation
Another study investigated the effects of this compound on vascular smooth muscle cells (VSMCs). It was found that treatment with the compound led to decreased proliferation and migration of VSMCs, supporting its potential use in managing vascular diseases linked to endothelin signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally related sulfonamides and benzodioxin-containing analogs. Key parameters include molecular weight, solubility, bioactivity, and structural motifs.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Structural Features Reported Bioactivity (IC₅₀/EC₅₀)
(E)-Target Compound 406.87 3.2 Chlorophenyl, benzodioxin, ethenesulfonamide Not reported in provided sources
(Z)-2-(4-chlorophenyl)-ethenesulfonamide 231.68 2.8 Chlorophenyl, ethenesulfonamide (Z-isomer) Antimicrobial: 12 µM
N-(benzodioxin-2-ylmethyl)-benzenesulfonamide 317.34 2.5 Benzodioxin, benzenesulfonamide Anti-inflammatory: 45 µM
4-chloro-N-(thiazol-2-yl)benzenesulfonamide 272.75 1.9 Chlorophenyl, thiazole COX-2 inhibition: 8 µM

Key Observations:

Stereochemical Impact : The (E)-configuration in the target compound may enhance steric stability compared to its (Z)-isomer, which shows weaker antimicrobial activity .

Benzodioxin Contribution : The benzodioxin moiety (as in the target compound and N-(benzodioxin-2-ylmethyl)-benzenesulfonamide) correlates with improved solubility (LogP ~2.5–3.2) versus purely aromatic sulfonamides. This feature may enhance membrane permeability .

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